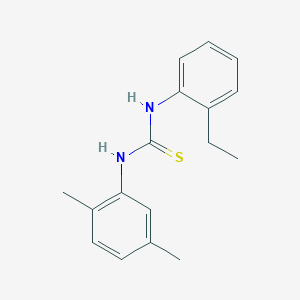

N-(2,5-dimethylphenyl)-N'-(2-ethylphenyl)thiourea

Vue d'ensemble

Description

Synthesis Analysis

Thiourea derivatives are typically synthesized through multi-step reactions involving isothiocyanates and amines. For example, a novel thiourea compound was synthesized through a four-step reaction starting from ethyl 3-(4-trifluoromethylphenyl)-5-methyl-4-isoxazole carboxylic acid ester and 2-amino-4,6-dimethylpyrimidine, showcasing the versatility and complexity of thiourea synthesis processes (Liang Fu-b, 2014).

Molecular Structure Analysis

The molecular structures of thioureas are characterized by X-ray crystallography, revealing detailed geometric configurations. For instance, the structure of a thiourea derivative was characterized, showing that the molecule crystallizes in the monoclinic space group with specific bond angles and distances, indicative of the strong intramolecular and intermolecular interactions stabilizing the structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

Thioureas engage in various chemical reactions, attributing to their functional versatility. They can form complexes with metals, participate in hydrogen bonding, and undergo substitution reactions. For example, Rhenium(V) Oxo complexes were prepared with thiourea ligands, demonstrating the ability of thioureas to act as chelating agents in complex formation (M. Lipowska et al., 1996).

Physical Properties Analysis

The physical properties of thioureas, such as melting points, solubility, and crystal structures, are crucial for their application in various fields. These properties are determined through analytical techniques like DSC, X-ray diffraction, and spectroscopy. The synthesis and characterization of N-(Ethoxycarbonyl acyl)-N'-(2,4-dinitrophenyl amino) Thiourea highlighted its good stability, important for transportation and storage (Song Jironga, 2013).

Chemical Properties Analysis

The chemical properties of thioureas, including reactivity, chemical stability, and interactions with other molecules, are essential for understanding their applications and behavior in chemical reactions. Studies on thioureas have shown their ability to form hydrogen bonds, interact with metals, and act as ligands, underlining their chemical versatility (A. Saeed et al., 2011).

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(2-ethylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-4-14-7-5-6-8-15(14)18-17(20)19-16-11-12(2)9-10-13(16)3/h5-11H,4H2,1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYIMQLERCOAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-3-(2-ethylphenyl)thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethyl-2-({[4-(2-pyridinyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4536887.png)

![N-(2-methoxyethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4536900.png)

![2-chloro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4536908.png)

![2-ethyl 4-isopropyl 5-({3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4536927.png)

![4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4536936.png)

![N-(3-acetylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4536947.png)

![N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4536949.png)

![4-benzyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4536957.png)

![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4536963.png)

![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B4536988.png)

![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)